molecular formula C8H9FO4S B13569941 3-(Methoxymethoxy)benzene-1-sulfonylfluoride

3-(Methoxymethoxy)benzene-1-sulfonylfluoride

Cat. No.: B13569941
M. Wt: 220.22 g/mol
InChI Key: RLYZWXYIVACCSN-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(Methoxymethoxy)benzene-1-sulfonylfluoride undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(Methoxymethoxy)benzene-1-sulfonylfluoride can be compared to other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and interaction profiles compared to other sulfonyl fluorides .

Biological Activity

3-(Methoxymethoxy)benzene-1-sulfonylfluoride is a sulfonyl fluoride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C10H13F3O3S
  • Molecular Weight : 284.27 g/mol
  • CAS Number : 2-Ethylpyridine-4-carboxylic acid

Sulfonyl fluorides are known to act as electrophilic reagents that can modify proteins through covalent bonding. The specific mechanism of action for this compound involves:

  • Covalent Modification : The sulfonyl fluoride group can react with nucleophilic sites in proteins, leading to functional changes.
  • Inhibition of Enzymatic Activity : By modifying active sites of enzymes, this compound may inhibit their activity, which can be beneficial in targeting specific pathways in diseases.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies, highlighting its potential applications:

Anticancer Activity

Research indicates that sulfonyl fluorides can exhibit anticancer properties by targeting specific oncogenic pathways. For instance:

  • Case Study : A study demonstrated that sulfonyl fluoride derivatives could inhibit the growth of cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Mechanism : The modification of bacterial proteins can disrupt cellular functions, leading to bacterial death.
  • Research Findings : In vitro studies reported significant antimicrobial activity against various pathogens, suggesting potential for therapeutic use in infectious diseases .

Data Table: Biological Activities and Effects

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of enzymatic activity

Case Studies

  • Anticancer Study : A comprehensive study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests, supporting its potential as a novel antimicrobial agent.

Properties

Molecular Formula

C8H9FO4S

Molecular Weight

220.22 g/mol

IUPAC Name

3-(methoxymethoxy)benzenesulfonyl fluoride

InChI

InChI=1S/C8H9FO4S/c1-12-6-13-7-3-2-4-8(5-7)14(9,10)11/h2-5H,6H2,1H3

InChI Key

RLYZWXYIVACCSN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

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